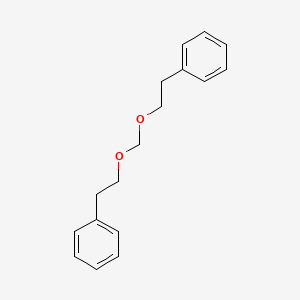
Bis(2-phenylethyloxy)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-phenylethyloxy)methane is an organic compound characterized by the presence of two phenylethyloxy groups attached to a central methane molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-phenylethyloxy)methane typically involves the reaction of benzyl alcohol with paraformaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-phenylethyloxy)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylethyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or other strong bases are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Applications De Recherche Scientifique
Bis(2-phenylethyloxy)methane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of bis(2-phenylethyloxy)methane involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pyrazolyl)methane: Known for its biological activities and use in coordination chemistry.
Bis(indolyl)methane: Studied for its anticancer properties and use in organic synthesis.
Uniqueness
Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of complex molecules highlight its importance in both research and industrial contexts .
Propriétés
Formule moléculaire |
C17H20O2 |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
2-(2-phenylethoxymethoxy)ethylbenzene |
InChI |
InChI=1S/C17H20O2/c1-3-7-16(8-4-1)11-13-18-15-19-14-12-17-9-5-2-6-10-17/h1-10H,11-15H2 |
Clé InChI |
BCYNMUASKVYIDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOCOCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















